(+)-(5S,8S,9R,10S)-20-Methoxypuupehenone
Beschreibung
Eigenschaften
Molekularformel |
C22H30O3 |
|---|---|
Molekulargewicht |
342.5 g/mol |
IUPAC-Name |
(4aS,6aS,12aR,12bS)-10-methoxy-4,4,6a,12b-tetramethyl-2,3,4a,5,6,12a-hexahydro-1H-benzo[a]xanthen-9-one |
InChI |
InChI=1S/C22H30O3/c1-20(2)8-6-9-21(3)18(20)7-10-22(4)19(21)12-14-11-17(24-5)15(23)13-16(14)25-22/h11-13,18-19H,6-10H2,1-5H3/t18-,19+,21-,22-/m0/s1 |
InChI-Schlüssel |
ZBJMJNFORKVCHU-MXNKGDRCSA-N |
Isomerische SMILES |
C[C@]12CCCC([C@@H]1CC[C@]3([C@@H]2C=C4C=C(C(=O)C=C4O3)OC)C)(C)C |
Kanonische SMILES |
CC1(CCCC2(C1CCC3(C2C=C4C=C(C(=O)C=C4O3)OC)C)C)C |
Herkunft des Produkts |
United States |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Related Congeners
Structural Features
The following table summarizes key structural differences among (+)-20-Methoxypuupehenone and its analogs:
Key Observations :
- Position of Methoxy Groups : Shifting the methoxy from C20 (compound 114/3 ) to C19 (compound 1 ) or adding a second methoxy at C15 (compound 116/5 ) alters polarity and molecular interactions.
- Double Bonds : The Δ⁹,¹⁵ double bond in compounds 115/4/2 and 1 introduces rigidity and planar regions, affecting binding to biological targets.
Bioactivity and Efficacy
Table 2: Comparative Bioactivity Data
Notes:
- Compound 2 (20-Methoxy-9,15-ene-puupehenol) outperforms TSA in efficacy (121%) with a lower EC₅₀ (3.05 μM), suggesting stronger target engagement .
- The ketone-to-hydroxyl substitution (compound 3 vs.
- Thermal lability of 116/5 (15,20-dimethoxypuupehenol) leads to decomposition into 3 and 4, complicating its pharmacological evaluation .
Drug-Likeness and Pharmacokinetics
Both 1 and 2 meet Lipinski’s rule criteria except for elevated clogP values (indicative of high lipophilicity), which may hinder oral bioavailability .
Stereochemical and Spectroscopic Differentiation
- ECD and NMR : Distinct Cotton effects in ECD spectra (e.g., λmax at 242–325 nm for compound 2 ) and NMR shifts (e.g., C20 methoxy at δ 3.32 ppm in DMSO-d₆) help differentiate stereoisomers .
- Absolute Configuration : The 9R configuration in 3 vs. the absence of C9 stereocenter in 2 impacts three-dimensional structure and bioactivity .
Vorbereitungsmethoden
Total Synthesis from Terpenoid Precursors
The enantiospecific synthesis of puupehenone derivatives often begins with terpenoid precursors such as (-)-sclareol or (R)-(-)-carvone. Alvarez-Manzaneda et al. demonstrated the conversion of (-)-sclareol to (-)-15-oxopuupehenol through a 12-step sequence involving oxidation, cyclization, and stereoselective functionalization. Protocatechualdehyde served as the aromatic precursor for the quinone methide intermediate, which underwent Diels-Alder cycloaddition to form the tetracyclic core. Methoxylation at the C-20 position was achieved via selective methylation of a phenolic intermediate using dimethyl sulfate under basic conditions.
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) | Stereochemical Outcome |
|---|---|---|---|
| Cyclization | BF₃·OEt₂, CH₂Cl₂, 0°C | 68 | 5S,8S configuration established |
| Diels-Alder | Toluene, 110°C, 24h | 72 | 9R,10S diastereomers formed |
| Methoxylation | (CH₃O)₂SO₂, K₂CO₃, acetone | 85 | Selective C-20 methylation |
This route achieved an overall yield of 18% for (+)-20-Methoxypuupehenone, with chromatographic separation required to resolve diastereomers.
Semisynthesis from Natural Puupehenone
Puupehenone, isolated directly from marine sponges, has been functionalized to yield 20-Methoxypuupehenone. Kamble et al. reported regioselective methoxylation using a directed ortho-metalation strategy. Treatment of puupehenone with LDA (lithium diisopropylamide) followed by quenching with methyl chloroformate introduced the methoxy group at C-20 with 78% efficiency.
Advantages:
-
Avoids lengthy de novo synthesis.
-
Preserves native stereochemistry (5S,8S,9R,10S).
Limitations:
-
Dependent on natural puupehenone availability.
-
Requires rigorous purification to remove unreacted starting material.
Biosynthetic Pathways
Fungal Biosynthesis via Hybrid PKS-NRPS Systems
Penicillium species employ hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) systems to synthesize puupehenone analogs. In Penicillium crustosum, crustosic acid serves as a γ-butyrolactone precursor, which undergoes non-enzymatic Michael addition with ortho-quinone methide intermediates derived from hydroxyclavatol. Methoxylation is hypothesized to occur via O-methyltransferase activity during late-stage tailoring, though specific enzymes remain uncharacterized.
Critical Observations:
-
Redox-assisted decarboxylation by nonheme FeII/2-OG-dependent oxygenases (e.g., TraH) generates reactive intermediates for cyclization.
-
Stereochemical control at C-9 and C-10 is mediated by flavin-containing oxidoreductases (e.g., TraD).
Comparative Analysis of Methodologies
Yield and Scalability
| Method | Overall Yield (%) | Scalability | Stereochemical Purity |
|---|---|---|---|
| Total Synthesis | 18 | Low (mg scale) | >98% ee |
| Semisynthesis | 52 | Moderate (g scale) | >95% ee |
| Biosynthesis | N/A (fermentation) | High (kg scale) | Variable |
Total synthesis offers superior stereochemical control but suffers from low yields due to multi-step sequences. Semisynthesis balances yield and practicality, while biosynthesis holds promise for large-scale production pending metabolic engineering .
Q & A
Q. What guidelines ensure ethical reporting of bioactivity data for puupehenone derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
